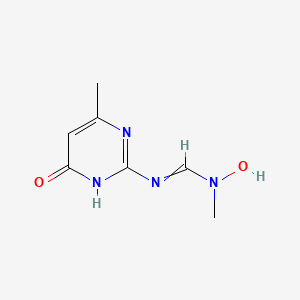
2-Cyano-3-(3-methoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3-(3-methoxyphenyl)prop-2-enamide is an organic compound with the molecular formula C11H10N2O2. It is known for its crystalline structure and optical activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(3-methoxyphenyl)prop-2-enamide typically involves the reaction of ethyl cyanoacetate with 3-methoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol, and the product is obtained after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-3-(3-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include amines, substituted amides, and various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
2-Cyano-3-(3-methoxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Cyano-3-(3-methoxyphenyl)prop-2-enamide involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the activity of enzymes and other proteins, affecting cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide
- 2-Cyano-3-(3-hydroxyphenyl)prop-2-enamide
- 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide
Uniqueness
2-Cyano-3-(3-methoxyphenyl)prop-2-enamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
2-cyano-3-(3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14/h2-6H,1H3,(H2,13,14) |
InChI-Schlüssel |
CQLYVMVFUXERSA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C=C(C#N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Furan-2-yl)-3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]prop-2-en-1-one](/img/structure/B11725727.png)
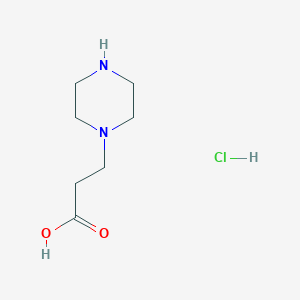
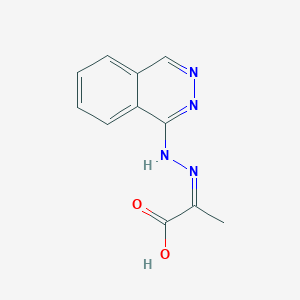
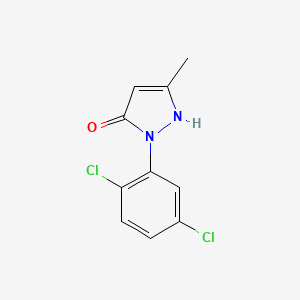
![methyl 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzoate](/img/structure/B11725746.png)
![1-[(1-Chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine](/img/structure/B11725760.png)
![4-[(methoxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11725767.png)
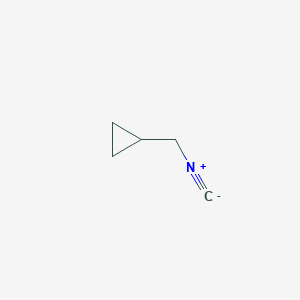
![3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11725772.png)
![N'-[(2-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11725776.png)

![(E)-N-[1-(Morpholin-4-YL)propan-2-ylidene]hydroxylamine](/img/structure/B11725799.png)
